1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C23H23ClFN3O3 and its molecular weight is 443.9. The purity is usually 95%.
BenchChem offers high-quality 1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for the compound '1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride' involves the synthesis of the intermediate compounds followed by the final coupling reaction to form the target compound.
Starting Materials
4-methoxybenzoic acid, 6-fluoro-3-nitroquinoline, piperidine-4-carboxylic acid, thionyl chloride, N,N-dimethylformamide, triethylamine, sodium hydroxide, hydrochloric acid, diethyl ether, ethyl acetate, methanol, wate
Reaction
1. Synthesis of 6-fluoro-3-(4-methoxybenzoyl)quinoline: 4-methoxybenzoic acid is reacted with thionyl chloride to form 4-methoxybenzoyl chloride. This is then reacted with 6-fluoro-3-nitroquinoline in the presence of N,N-dimethylformamide and triethylamine to form 6-fluoro-3-(4-methoxybenzoyl)quinoline., 2. Synthesis of piperidine-4-carboxylic acid: Piperidine-4-carboxylic acid is synthesized from piperidine through a series of reactions involving oxidation, hydrolysis, and decarboxylation., 3. Synthesis of 1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylic acid: 6-fluoro-3-(4-methoxybenzoyl)quinoline and piperidine-4-carboxylic acid are coupled in the presence of sodium hydroxide to form 1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxylic acid. This is then converted to the hydrochloride salt by treatment with hydrochloric acid in diethyl ether. The final product is obtained by recrystallization from ethyl acetate/methanol/water.
properties
IUPAC Name |
1-[6-fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3.ClH/c1-30-17-5-2-14(3-6-17)22(28)19-13-26-20-7-4-16(24)12-18(20)21(19)27-10-8-15(9-11-27)23(25)29;/h2-7,12-13,15H,8-11H2,1H3,(H2,25,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBANWQICCLYGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2N4CCC(CC4)C(=O)N)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-Fluoro-3-(4-methoxybenzoyl)quinolin-4-yl]piperidine-4-carboxamide hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.